molecular formula C11H14N2O3 B14710073 Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- CAS No. 21561-23-9

Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)-

Cat. No.: B14710073
CAS No.: 21561-23-9
M. Wt: 222.24 g/mol
InChI Key: OMTQSCUQXFQWLU-UHFFFAOYSA-N
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Description

Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- is a chemical compound with the molecular formula C11H14N2O3. This compound is characterized by the presence of an aniline group substituted with two methoxy groups at the 2 and 6 positions, and an oxazoline ring attached to the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- typically involves the reaction of 2,6-dimethoxyaniline with a suitable oxazoline precursor. One common method is the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid, which generates the oxazoline ring with water as the only byproduct . This method is advantageous due to its high efficiency and minimal waste production.

Industrial Production Methods: In industrial settings, the production of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- may involve large-scale synthesis using similar dehydrative cyclization techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The oxazoline ring can be reduced to form corresponding amines.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of succinate dehydrogenase, an enzyme involved in the fungal respiratory chain . Molecular docking studies have shown that the compound binds to the active site of the enzyme, disrupting its function and leading to fungal cell death.

Comparison with Similar Compounds

Uniqueness: Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- is unique due to the combination of the aniline and oxazoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

CAS No.

21561-23-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2,6-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O3/c1-14-8-4-3-5-9(15-2)10(8)13-11-12-6-7-16-11/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

OMTQSCUQXFQWLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)NC2=NCCO2

Origin of Product

United States

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